molecular formula C14H10BrFN4O2S B8316522 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide CAS No. 953039-64-0

4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide

Cat. No.: B8316522
CAS No.: 953039-64-0
M. Wt: 397.22 g/mol
InChI Key: ZPECSSBJPQVEGT-UHFFFAOYSA-N
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Description

4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a quinazoline ring substituted with bromine and fluorine atoms, and an amino group linked to a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with suitable reagents.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the aminoquinazoline intermediate with benzenesulfonyl chloride under basic conditions to form the desired benzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to disruption of cellular homeostasis, resulting in reduced tumor growth and induction of apoptosis . The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide is unique due to its specific substitution pattern and its dual role as both a quinazoline and a benzenesulfonamide derivative. This combination imparts distinct biological activities, particularly its selective inhibition of CA IX, making it a valuable compound in anticancer research.

Properties

CAS No.

953039-64-0

Molecular Formula

C14H10BrFN4O2S

Molecular Weight

397.22 g/mol

IUPAC Name

4-[(8-bromo-6-fluoroquinazolin-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C14H10BrFN4O2S/c15-12-6-9(16)5-8-7-18-14(20-13(8)12)19-10-1-3-11(4-2-10)23(17,21)22/h1-7H,(H2,17,21,22)(H,18,19,20)

InChI Key

ZPECSSBJPQVEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C3C=C(C=C(C3=N2)Br)F)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0.4M suspension of 8-bromo-2-chloro-6-fluoroquinazoline in isopropanol was added 4-aminobenzensulfonamide (1 eq). The reaction mixture was heated to 120° C. in an oil bath for 2 days. LCMS showed that reaction was complete under the condition. Ethyl acetate was added to the reaction flask and the suspension was stirred at ambient temperature for 30 min and was filtered. Filter cake was rinsed with hexane and dried in vacuum to give product in 81% yield. ES/MS m/z 397/399 (MH+).
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